molecular formula C20H23N3O3 B11539233 N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(2,4-dimethylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B11539233
M. Wt: 353.4 g/mol
InChI Key: ZBKOUHSHEBIULX-FYJGNVAPSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes both hydrazinecarbonyl and methoxyphenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process. One common method includes the reaction of 2,4-dimethylphenylhydrazine with 3-methoxybenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N-(2,4-DIMETHYLPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific substitution pattern and the presence of both hydrazinecarbonyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C20H23N3O3/c1-14-7-8-18(15(2)11-14)22-19(24)9-10-20(25)23-21-13-16-5-4-6-17(12-16)26-3/h4-8,11-13H,9-10H2,1-3H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

ZBKOUHSHEBIULX-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)OC)C

Origin of Product

United States

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